3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions.
Attachment of the 4-fluorobenzyl group: This step involves the reaction of the pyrazole derivative with 4-fluorobenzyl chloride in the presence of a base.
Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
- 3-ethoxy-1-ethyl-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
- 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the ethoxy group and the 4-fluorobenzyl group, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-3-19-10-13(15(18-19)21-4-2)14(20)17-9-11-5-7-12(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPFMGYPUMBPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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